Intra-Series Superiority: Diene Derivative 4p Outperforms 18 Structural Analogs in Antibiofilm and Anti-QS Activity
Among all 19 cinnamoyl-containing furanones synthesized and evaluated by Ramírez-Trinidad et al., only the diene-containing derivative (compound 4p/ Antibiofilm agent-4) and the trimethoxylated derivatives were classified as demonstrating the 'best antibiofilm and anti-QS properties' [1]. This designation places compound 4p above 17 other analogs bearing electron-donating, electron-withdrawing, bulky, meta-substituted phenyl, and heterocyclic substituents, all of which showed comparatively weaker activity profiles [1]. The paper explicitly identifies the diene functional group as a key structural determinant for maximal activity, making compound 4p the preferred choice from this chemotype series for LasR-targeted biofilm research.
| Evidence Dimension | Rank-order antibiofilm and anti-QS activity within a 19-compound library |
|---|---|
| Target Compound Data | Designated as exhibiting the 'best antibiofilm and anti-QS properties' (compound 4p, diene-containing furanone) |
| Comparator Or Baseline | 17 other analogs (4a–4o excluding trimethoxylated derivatives) with electron-donating, electron-withdrawing, bulky, meta-substituted phenyl, and heterocyclic substituents—all showing weaker antibiofilm/anti-QS activity |
| Quantified Difference | Qualitative superiority: only 4p and trimethoxylated analogs achieved the 'best' designation; all other substitution patterns underperformed |
| Conditions | In vitro antibiofilm assays against P. aeruginosa, S. aureus, and K. pneumoniae; anti-QS violacein assay; molecular docking against LasR (PDB: 2UV0) |
Why This Matters
For procurement decisions, this intra-series evidence confirms that compound 4p is the optimal representative from this chemotype class—purchasing any other analog from the same library would yield predictably inferior antibiofilm and anti-QS performance.
- [1] Ramírez-Trinidad Á, Martínez-Solano E, Tovar-Roman CE, García-Guerrero M, Rivera-Chávez JA, Hernández-Vázquez E. Synthesis, antibiofilm activity and molecular docking of N-acylhomoserine lactones containing cinammic moieties. Bioorg Med Chem Lett. 2024 Jan 15;98:129592. doi: 10.1016/j.bmcl.2023.129592. PMID: 38101651. View Source
